molecular formula C15H11BrN4O2S B2420728 2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide CAS No. 2094328-23-9

2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide

Cat. No.: B2420728
CAS No.: 2094328-23-9
M. Wt: 391.24
InChI Key: MBRJWJZZKGVXQI-UHFFFAOYSA-N
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Description

2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a bromine atom, a methoxyphenyl group, a thiadiazole ring, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under oxidative conditions.

    Coupling with Pyridine Carboxamide: The final step involves coupling the brominated thiadiazole intermediate with pyridine-3-carboxamide under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The thiadiazole ring and the methoxyphenyl group can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield azide or thiolate derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and the methoxyphenyl group can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide: Chlorine atom instead of bromine.

    2-bromo-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide: Methoxy group in a different position on the phenyl ring.

Uniqueness

The uniqueness of 2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization, while the methoxyphenyl and thiadiazole moieties contribute to its overall stability and bioactivity.

Properties

IUPAC Name

2-bromo-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN4O2S/c1-22-10-5-2-4-9(8-10)13-18-15(23-20-13)19-14(21)11-6-3-7-17-12(11)16/h2-8H,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRJWJZZKGVXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=C(N=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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